molecular formula C17H19NO3 B14129209 O-Methyl-L-tyrosine phenylmethyl ester CAS No. 55456-41-2

O-Methyl-L-tyrosine phenylmethyl ester

Cat. No.: B14129209
CAS No.: 55456-41-2
M. Wt: 285.34 g/mol
InChI Key: JYRNVSKKZGIZOA-INIZCTEOSA-N
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Description

O-Methyl-L-tyrosine phenylmethyl ester, also known as methyl (2S)-2-amino-3-[4-(benzyloxy)phenyl]propanoate, is a derivative of the amino acid tyrosine. This compound is characterized by the presence of a methyl ester group and a phenylmethyl (benzyl) group attached to the tyrosine molecule. It has the molecular formula C17H19NO3 and a molecular weight of 285.34 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Methyl-L-tyrosine phenylmethyl ester typically involves the esterification of L-tyrosine with methanol in the presence of an acid catalyst. The reaction can be represented as follows:

L-Tyrosine+MethanolAcid CatalystO-Methyl-L-tyrosine phenylmethyl ester\text{L-Tyrosine} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} L-Tyrosine+MethanolAcid Catalyst​O-Methyl-L-tyrosine phenylmethyl ester

The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

O-Methyl-L-tyrosine phenylmethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-Methyl-L-tyrosine phenylmethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Studied for its role in protein modification and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of O-Methyl-L-tyrosine phenylmethyl ester involves its interaction with enzymes and proteins. The compound can act as a substrate for enzymes that modify amino acids, leading to changes in protein structure and function. The phenylmethyl group can enhance the compound’s binding affinity to specific molecular targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • O-Benzyl-L-tyrosine methyl ester
  • O-Methyl-L-phenylalanine
  • L-Tyrosine methyl ester

Uniqueness

O-Methyl-L-tyrosine phenylmethyl ester is unique due to the presence of both a methyl ester and a phenylmethyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with enzymes and proteins, making it valuable in research and industrial applications .

Properties

CAS No.

55456-41-2

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

benzyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate

InChI

InChI=1S/C17H19NO3/c1-20-15-9-7-13(8-10-15)11-16(18)17(19)21-12-14-5-3-2-4-6-14/h2-10,16H,11-12,18H2,1H3/t16-/m0/s1

InChI Key

JYRNVSKKZGIZOA-INIZCTEOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)N

Canonical SMILES

COC1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

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